Cas no 1859761-35-5 (1-(1-Aminoethyl)cyclobutanemethanol)

1-(1-Aminoethyl)cyclobutanemethanol 化学的及び物理的性質
名前と識別子
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- 1-(1-Aminoethyl)cyclobutanemethanol
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- インチ: 1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3
- InChIKey: UVLKULPGXOYKNL-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)C)(CO)CCC1
1-(1-Aminoethyl)cyclobutanemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052542-1g |
1-(1-Aminoethyl)cyclobutanemethanol |
1859761-35-5 | 95% | 1g |
$1650 | 2024-07-19 | |
eNovation Chemicals LLC | Y1052542-1g |
1-(1-Aminoethyl)cyclobutanemethanol |
1859761-35-5 | 95% | 1g |
$1650 | 2025-02-28 | |
Cooke Chemical | LN4428848-1g |
1-(1-Aminoethyl)cyclobutanemethanol |
1859761-35-5 | ≥95% | 1g |
RMB 11600.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1052542-1g |
1-(1-Aminoethyl)cyclobutanemethanol |
1859761-35-5 | 95% | 1g |
$1650 | 2025-02-24 |
1-(1-Aminoethyl)cyclobutanemethanol 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-(1-Aminoethyl)cyclobutanemethanolに関する追加情報
Introduction to 1-(1-Aminoethyl)cyclobutanemethanol (CAS No. 1859761-35-5)
1-(1-Aminoethyl)cyclobutanemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1859761-35-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutane ring substituted with a hydroxymethyl group and an aminoethyl chain, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies.
The molecular structure of 1-(1-Aminoethyl)cyclobutanemethanol consists of a cyclobutane core, which imparts rigidity to the molecule, enhancing its stability and interaction with biological targets. The presence of both a hydroxymethyl (-CH₂OH) and an aminoethyl (-CH₂CH₂NH₂) group makes it a versatile intermediate in synthetic chemistry. These functional groups allow for further derivatization, enabling the creation of more complex molecules with tailored properties.
In recent years, there has been growing interest in cycloalkyl-containing compounds due to their potential pharmacological activities. The cyclobutane ring, in particular, has been explored for its ability to mimic natural products and improve metabolic stability. 1-(1-Aminoethyl)cyclobutanemethanol represents an important building block for synthesizing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of bioactive molecules. The combination of the aminoethyl group and the hydroxymethyl group provides multiple sites for chemical modification, making it an attractive candidate for drug discovery. Researchers have utilized this compound to develop inhibitors targeting various enzymes and receptors involved in metabolic pathways.
Recent studies have highlighted the utility of 1-(1-Aminoethyl)cyclobutanemethanol in designing molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been investigated as potential scaffolds for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The rigid cyclobutane core helps to stabilize interactions with protein targets, while the functional groups allow for fine-tuning of pharmacokinetic properties.
The pharmaceutical industry has shown particular interest in compounds that can modulate protein-protein interactions (PPIs). 1-(1-Aminoethyl)cyclobutanemethanol serves as a valuable precursor for synthesizing molecules capable of disrupting or stabilizing these interactions. Such modulators are essential for developing treatments against diseases like Alzheimer's and Parkinson's, where aberrant PPIs play a critical role.
Beyond drug development, 1-(1-Aminoethyl)cyclobutanemethanol has applications in materials science and polymer chemistry. Its unique structure allows for the creation of novel polymers with specific mechanical and thermal properties. These materials could find use in advanced coatings, adhesives, and even biodegradable plastics.
The synthesis of 1-(1-Aminoethyl)cyclobutanemethanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale, facilitating further research and commercial applications.
In conclusion, 1-(1-Aminoethyl)cyclobutanemethanol (CAS No. 1859761-35-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and biochemical research. Its unique structural features make it an excellent candidate for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in science and industry is likely to grow.
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